molecular formula C9H16O2 B061989 3-Ethyl-3-propan-2-yloxolan-2-one CAS No. 166265-17-4

3-Ethyl-3-propan-2-yloxolan-2-one

Cat. No. B061989
M. Wt: 156.22 g/mol
InChI Key: RQXMJDAZNMCZLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-3-propan-2-yloxolan-2-one is a cyclic ester that has gained significant attention in the scientific community due to its unique chemical properties. It is commonly used in the synthesis of various organic compounds and has shown potential in several scientific research applications.

Mechanism Of Action

The mechanism of action of 3-Ethyl-3-propan-2-yloxolan-2-one is not well understood. However, it is believed to act as a nucleophile in organic reactions due to the presence of the ester group. It can also undergo ring-opening reactions to form various organic compounds.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 3-Ethyl-3-propan-2-yloxolan-2-one. However, it has been reported to exhibit low toxicity and has not shown any adverse effects on human health.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 3-Ethyl-3-propan-2-yloxolan-2-one in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, its limited solubility in water can pose a challenge in some experiments.

Future Directions

There are several future directions for the use of 3-Ethyl-3-propan-2-yloxolan-2-one in scientific research. One potential area of research is the synthesis of biologically active compounds using this cyclic ester as a starting material. Another area of research is the development of new synthetic methodologies using 3-Ethyl-3-propan-2-yloxolan-2-one as a reagent. Additionally, the investigation of its mechanism of action and potential applications in drug discovery is an area of interest for future research.
Conclusion:
3-Ethyl-3-propan-2-yloxolan-2-one is a cyclic ester that has shown potential in various scientific research applications. Its unique chemical properties make it a valuable reagent in organic synthesis and asymmetric synthesis. While there is limited information available on its biochemical and physiological effects, it has exhibited low toxicity and has not shown any adverse effects on human health. Further research is needed to explore its potential applications in drug discovery and the development of new synthetic methodologies.

Synthesis Methods

The synthesis of 3-Ethyl-3-propan-2-yloxolan-2-one involves the reaction of ethyl acrylate with diethyl malonate in the presence of sodium ethoxide. The resulting product is then treated with sodium hydroxide to obtain the cyclic ester. This method has been found to be efficient and yields high purity of the product.

Scientific Research Applications

3-Ethyl-3-propan-2-yloxolan-2-one has been extensively used in scientific research due to its unique chemical properties. It has been used as a starting material for the synthesis of various organic compounds, including lactones, esters, and amides. Additionally, it has shown potential in the synthesis of biologically active compounds, such as antifungal and antibacterial agents. Moreover, it has been used as a chiral building block in asymmetric synthesis.

properties

CAS RN

166265-17-4

Product Name

3-Ethyl-3-propan-2-yloxolan-2-one

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

3-ethyl-3-propan-2-yloxolan-2-one

InChI

InChI=1S/C9H16O2/c1-4-9(7(2)3)5-6-11-8(9)10/h7H,4-6H2,1-3H3

InChI Key

RQXMJDAZNMCZLO-UHFFFAOYSA-N

SMILES

CCC1(CCOC1=O)C(C)C

Canonical SMILES

CCC1(CCOC1=O)C(C)C

synonyms

2(3H)-Furanone,3-ethyldihydro-3-(1-methylethyl)-(9CI)

Origin of Product

United States

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